N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
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Overview
Description
N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Innovations
Research demonstrates the development of novel synthetic pathways and methodologies utilizing spirocyclic and diazaspiro compounds. For example, Amirani Poor et al. (2018) discussed the synthesis of biologically active compounds via an intermolecular Ugi reaction, showcasing the creation of novel classes of N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan-2-yl propanamides and N-(tert-butyl)-2-arylacetamide derivatives with significant yields (Amirani Poor et al., 2018). This approach demonstrates the versatility of diazaspiro[4.5]decan derivatives in synthesizing novel compounds.
Biological Activity and Drug Development
Several studies have explored the antiviral, antibacterial, antifungal, and antidiabetic activities of diazaspiro[4.5]decan derivatives. For instance, Apaydın et al. (2020) synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and evaluated their antiviral activity, finding compounds with strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). This highlights the potential of diazaspiro[4.5]decan derivatives in developing new antiviral agents.
Molecular Structure Analysis
The investigation of molecular structures and intermolecular interactions of spirocyclic compounds provides foundational knowledge for understanding their chemical and biological properties. Kayukova et al. (2022) examined the crystal structure and antidiabetic activity of various 2-aminospiropyrazolinium tosylates, revealing insights into their molecular geometry and hydrogen-bonding patterns, which contribute to their biological activities (Kayukova et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death. It has been identified as a significant driver of various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . By inhibiting the kinase activity of RIPK1, it can block the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway . Necroptosis is a form of programmed cell death that differs from the classical apoptosis pathway. It is characterized by the swelling of the organelles and the cell, leading to the rupture of the plasma membrane .
Result of Action
The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows significant anti-necroptotic activity in the U937 cell necroptosis model . Therefore, it could be used as a lead compound for further structural optimization of RIPK1 inhibitors .
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-16(2)8-11-22-19(25)20(26)23-12-9-21(10-13-23)24(14-15-29-21)30(27,28)18-6-4-17(3)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXQRAABTAVGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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